

Application Note: Mass Spectrometric Fragmentation of Disulfoton Sulfone

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Compound of Interest

Compound Name: *Disulfoton sulfone*

Cat. No.: *B150065*

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Introduction

Disulfoton sulfone is an organophosphate pesticide and a major metabolite of Disulfoton.^[1] Its detection and characterization are crucial for environmental monitoring and food safety. This application note details the fragmentation behavior of **Disulfoton sulfone** under electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing a protocol for its identification and characterization.

Chemical Information

Compound	Formula	Molecular Weight	CAS Number
Disulfoton sulfone	C ₈ H ₁₉ O ₄ PS ₃	306.40 g/mol	2497-06-5

Mass Spectrometry Fragmentation Analysis

Disulfoton sulfone was analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion electrospray ionization mode. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID).

Quantitative Fragmentation Data

The primary multiple reaction monitoring (MRM) transitions for **Disulfoton sulfone** are summarized in the table below. These transitions are essential for the selective and sensitive quantification of the analyte in complex matrices.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Proposed Fragment
307.0	96.9	36	$[\text{C}_4\text{H}_9\text{O}_2\text{P}]^+$
307.0	125.1	20	$[\text{C}_4\text{H}_{10}\text{O}_2\text{PS}]^+$

Table 1: Precursor and product ion data for the ESI-MS/MS analysis of **Disulfoton sulfone**.[\[2\]](#)

Experimental Protocol

The following protocol outlines a general procedure for the analysis of **Disulfoton sulfone** using LC-MS/MS.

1. Sample Preparation:

- A standard solution of **Disulfoton sulfone** is prepared in an appropriate solvent such as acetonitrile or methanol.
- For complex matrices (e.g., food, environmental samples), a suitable extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), should be employed to isolate the analyte and minimize matrix effects.[\[1\]](#)[\[3\]](#)

2. Liquid Chromatography (LC) Conditions:

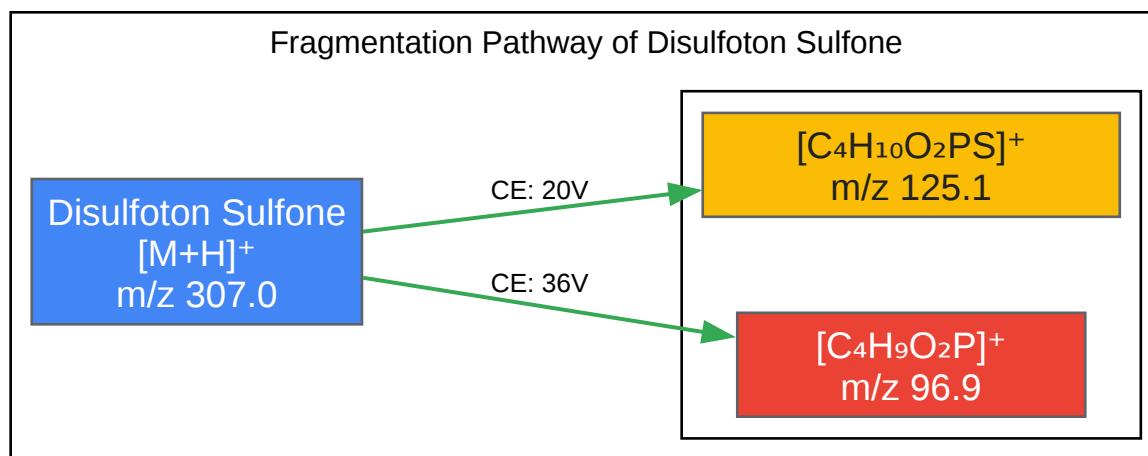
- Column: A C18 reversed-phase column is typically used for separation.[\[1\]](#)
- Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization, is employed.[\[1\]](#)
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL .

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]
- Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[1][2] A product ion scan can be performed to identify all fragment ions.
- Precursor Ion: m/z 307.0 ($[M+H]^+$).[2]
- Product Ions: m/z 96.9 and m/z 125.1.[2]
- Collision Gas: Argon is commonly used as the collision gas.
- Collision Energy: Optimized for each transition (e.g., 36 V for m/z 96.9 and 20 V for m/z 125.1).[2]

Fragmentation Pathway

The fragmentation of the protonated **Disulfoton sulfone** molecule ($[M+H]^+$ at m/z 307.0) primarily occurs at the phosphorodithioate moiety. The proposed fragmentation pathway leading to the major product ions is illustrated in the diagram below.



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Caption: Proposed fragmentation of **Disulfoton sulfone**.

The fragmentation of the precursor ion at m/z 307.0 leads to the formation of two main product ions. The ion at m/z 125.1 corresponds to the O,O-diethyl phosphorodithioate portion of the molecule. Further fragmentation of this ion or a direct fragmentation from the precursor can lead to the formation of the ion at m/z 96.9, which represents the diethyl phosphate moiety after the loss of a sulfur atom.

Conclusion

This application note provides a detailed overview of the mass spectrometric fragmentation of **Disulfoton sulfone**. The provided quantitative data and experimental protocol can be utilized by researchers for the development of sensitive and specific analytical methods for the detection and quantification of this pesticide metabolite in various matrices. The fragmentation pathway diagram offers a clear visualization of the dissociation process, aiding in the structural confirmation of the analyte.

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